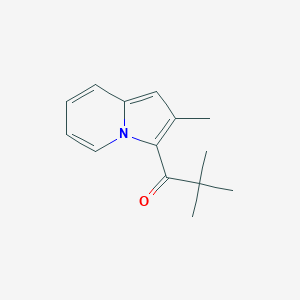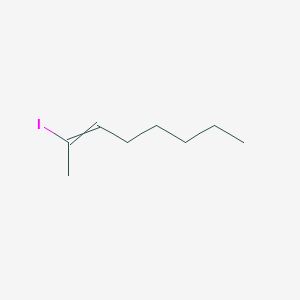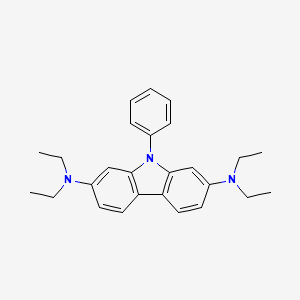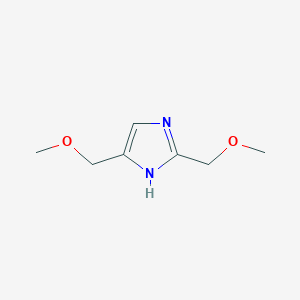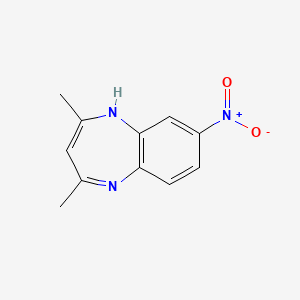
1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties. The specific structure of 1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- includes two methyl groups at positions 2 and 4, and a nitro group at position 7, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethylaniline with nitrobenzoyl chloride under acidic conditions to form the corresponding benzodiazepine ring. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a suitable solvent, like dichloromethane, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- may involve continuous flow synthesis techniques. Continuous flow chemistry allows for the efficient and scalable production of benzodiazepines by maintaining precise control over reaction conditions and minimizing the risk of side reactions . This method is particularly advantageous for producing large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepines, which may have different pharmacological properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other benzodiazepine derivatives.
Biology: The compound is used in studies to understand the interaction of benzodiazepines with biological receptors.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Mecanismo De Acción
The mechanism of action of 1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- involves its interaction with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This interaction enhances the binding activity of GABA, leading to increased inhibitory effects in the central nervous system. The compound’s effects are mediated through the modulation of GABAergic neurotransmission, resulting in anxiolytic, sedative, and anticonvulsant effects .
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Nitrazepam: Another benzodiazepine used for its hypnotic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
1H-1,5-Benzodiazepine, 2,4-dimethyl-7-nitro- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the nitro group at position 7 and the methyl groups at positions 2 and 4 may influence its binding affinity and efficacy at benzodiazepine receptors .
Propiedades
Número CAS |
125910-77-2 |
|---|---|
Fórmula molecular |
C11H11N3O2 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
2,4-dimethyl-8-nitro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C11H11N3O2/c1-7-5-8(2)13-11-6-9(14(15)16)3-4-10(11)12-7/h3-6,13H,1-2H3 |
Clave InChI |
RIOVRGVAGPKZGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C(N1)C=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
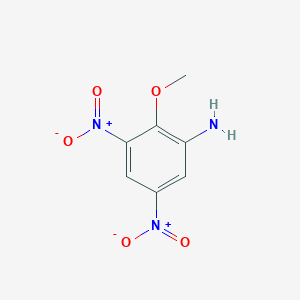

![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
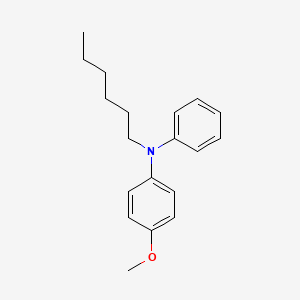
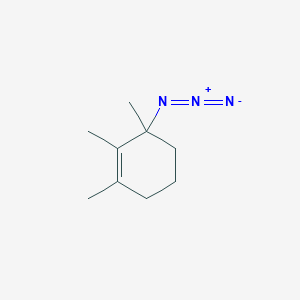

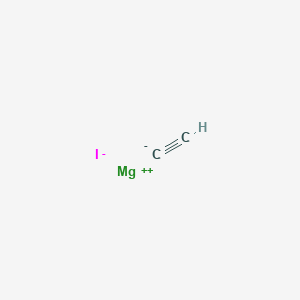
![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
